Dual Reactive Sites for Diversification
4-Aminopiperidine-1-carbonitrile presents two distinct sites for chemical elaboration, a primary amine and a nitrile, offering a higher degree of synthetic versatility compared to analogs possessing only one of these functional groups. In a study on 4-aminopiperidine library synthesis, the scaffold was specifically chosen for its ability to be selectively functionalized at two sites, enabling the efficient generation of diverse compound collections [1]. This is in direct contrast to a simpler building block like 4-aminopiperidine, which lacks the N1 nitrile group, or 1-piperidinecarbonitrile, which lacks the C4 amine .
| Evidence Dimension | Number of distinct, synthetically addressable functional groups |
|---|---|
| Target Compound Data | 2 (1° amine at C4, nitrile at N1) |
| Comparator Or Baseline | 4-Aminopiperidine: 1 (1° amine); 1-Piperidinecarbonitrile: 1 (nitrile) |
| Quantified Difference | Target has 100% more reactive sites than either comparator |
| Conditions | Structural analysis / Synthetic accessibility |
Why This Matters
For procurement, this means 4-Aminopiperidine-1-carbonitrile is a more strategic building block for generating molecular diversity in library synthesis and structure-activity relationship (SAR) studies.
- [1] Petersen, A. B., et al. (2013). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science. View Source
